molecular formula C18H25Cl2N3O4S B13737998 Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 17755-67-8

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B13737998
CAS No.: 17755-67-8
M. Wt: 450.4 g/mol
InChI Key: MDHCSXMLHMRYTI-UHFFFAOYSA-N
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Description

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that features a unique combination of functional groups, including an acetophenone moiety, a thiazole ring, and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 3’,4’,5’-trimethoxyacetophenone with 2-thiazolylpiperazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiazole and piperazine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or piperazine rings.

Scientific Research Applications

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The acetophenone moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Piperazine Derivatives: Compounds like piperazine citrate and fluphenazine have similar structural features and are used in pharmaceuticals.

    Acetophenone Derivatives: Compounds such as 4’-methoxyacetophenone and 3’,4’,5’-trimethoxyacetophenone are used in organic synthesis and medicinal chemistry.

Uniqueness

Acetophenone, 2-

Properties

CAS No.

17755-67-8

Molecular Formula

C18H25Cl2N3O4S

Molecular Weight

450.4 g/mol

IUPAC Name

2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride

InChI

InChI=1S/C18H23N3O4S.2ClH/c1-23-15-10-13(11-16(24-2)17(15)25-3)14(22)12-20-5-7-21(8-6-20)18-19-4-9-26-18;;/h4,9-11H,5-8,12H2,1-3H3;2*1H

InChI Key

MDHCSXMLHMRYTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CS3.Cl.Cl

Origin of Product

United States

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